molecular formula C25H25BrN2O2 B295145 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether

Cat. No. B295145
M. Wt: 465.4 g/mol
InChI Key: RRWKMGCCVXJNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-bromophenyl ether, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activity of the dopamine D3 receptor. It has also been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using BRL-15572 in lab experiments is its high selectivity and potency for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neuropsychiatric disorders. However, one limitation of using BRL-15572 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on BRL-15572. One potential application is its use as a therapeutic agent for addiction and other neuropsychiatric disorders. Another direction is the development of novel compounds based on the structure of BRL-15572 that may have improved pharmacological properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of BRL-15572 and its potential interactions with other neurotransmitter systems in the brain.

Synthesis Methods

BRL-15572 can be synthesized through a multi-step process that involves the reaction of 4-bromophenyl ether with 2-amino-1-(4-benzhydryl)piperazine, followed by the addition of 2-oxoethyl group using appropriate reagents and conditions. The synthesis of BRL-15572 has been reported in several research articles and patents.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders.

properties

Molecular Formula

C25H25BrN2O2

Molecular Weight

465.4 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-bromophenoxy)ethanone

InChI

InChI=1S/C25H25BrN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2

InChI Key

RRWKMGCCVXJNSV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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